molecular formula C16H14N4O2 B8583930 1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole

1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole

Cat. No.: B8583930
M. Wt: 294.31 g/mol
InChI Key: XYIJHQMXWRXTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

3-ethenyl-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindazole

InChI

InChI=1S/C16H14N4O2/c1-3-13-16-14(8-5-9-15(16)20(21)22)19(18-13)10-12-7-4-6-11(2)17-12/h3-9H,1,10H2,2H3

InChI Key

XYIJHQMXWRXTGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])C(=N2)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a reaction vial was added 3-iodo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole (216 mg, 0.548 mmol) and potassium trifluoro(vinyl)borate (156 mg, 1.64 mmol). Isopropanol (2 mL) and tetrahydrofuran (0.5 mL) were added. Argon was bubbled through the mixture for 20 minutes. Triethylamine (229 μL, 1.64 mmol) and 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (44.8 mg, 0.0548 mmol) were added. The vial was sealed and the mixture was heated at 90-100° C. for 3 hours. The mixture was allowed to cool and filtered through glass fiber filter paper, washing with ethyl acetate. The solution was concentrated under reduced pressure. The residue was dissolved in chloroform (30 mL) and washed with water (10 mL). The solution was dried over magnesium sulfate, filtered and concentrated under reduced pressure to give 1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole as an oil (141 mg).
Name
3-iodo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
229 μL
Type
reactant
Reaction Step Three

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